Product packaging for 1-Azabicyclo[2.2.2]octane-4-carboxamide(Cat. No.:CAS No. 18955-81-2)

1-Azabicyclo[2.2.2]octane-4-carboxamide

Cat. No.: B3049002
CAS No.: 18955-81-2
M. Wt: 154.21 g/mol
InChI Key: IJHIBDLDUXFQNB-UHFFFAOYSA-N
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Description

Contextualizing Azabicyclic Systems in Organic Chemistry Research

Azabicyclic systems, which are bicyclic compounds containing at least one nitrogen atom in the ring structure, represent a fundamentally important class of molecules in organic chemistry. Their rigid, three-dimensional frameworks offer a level of conformational constraint that is highly sought after in the design of biologically active molecules. This rigidity can lead to enhanced binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The synthesis of these complex scaffolds has been a subject of extensive research, with methodologies ranging from classical cyclization reactions to more modern approaches involving radical rearrangements and transition-metal-catalyzed processes. nih.govgoogle.comacs.org These synthetic efforts have provided access to a diverse array of azabicyclic structures, enabling their exploration in various fields of chemical research. nih.govnih.gov

Significance of the Quinuclidine (B89598) Core as a Privileged Scaffold in Contemporary Chemical Research

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine core, is a prominent example of an azabicyclic framework. It is considered a "privileged scaffold" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The quinuclidine moiety's compact and rigid structure, combined with its basic nitrogen atom, allows it to serve as a versatile anchor for molecular recognition. This scaffold is found in a variety of natural products and has been extensively utilized in the development of synthetic compounds targeting a wide range of receptors and enzymes. Its prevalence in bioactive compounds underscores its importance as a key building block in the design of novel therapeutic agents.

Scope and Research Objectives for 1-Azabicyclo[2.2.2]octane-4-carboxamide Studies

The specific compound, this compound, has emerged as a significant subject of study within chemical biology, largely due to the biological activity of its derivatives. Research in this area is primarily focused on the exploration of this molecule as a scaffold for the development of potent and selective ligands for various neurotransmitter receptors.

The primary research objectives for studies involving this compound and its derivatives include:

Synthesis and Derivatization: Developing efficient synthetic routes to the core molecule and creating libraries of derivatives to explore structure-activity relationships (SAR).

Biological Target Identification: Investigating the binding profiles of these compounds across a range of biological targets, with a particular focus on nicotinic acetylcholine (B1216132) receptors (nAChRs).

Pharmacological Characterization: Determining the binding affinities, selectivities, and functional activities (e.g., agonist, antagonist, partial agonist) of these compounds at their identified targets.

Derivatives of this compound have shown significant promise as selective agonists for the α7 nicotinic acetylcholine receptor, a target of considerable interest for its potential role in cognitive function and neurological disorders. researchgate.netucl.ac.uk The rigid quinuclidine core serves to orient the carboxamide functionality and any appended substituents in a defined three-dimensional space, facilitating specific interactions with the receptor's binding site.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
IUPAC NameThis compound
CAS Number18955-81-2
Synonyms4-carbamoylquinuclidine, Quinuclidine-4-carboxamide

Data sourced from PubChem CID 10130069. nih.gov

Table 2: Research Findings for Selected Derivatives of the 1-Azabicyclo[2.2.2]octane Scaffold

CompoundBiological TargetActivityReference
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429)α4β2 nAChRHigh-affinity ligand (Ki = 1.0 ± 0.3 nM) nih.gov
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613)α7 nAChRPotent and selective agonist researchgate.net
(R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-oneα7 nAChRPotent partial agonist (Ki = 3 nmol/L) acs.org

This table illustrates the focus of research on derivatives of the 1-azabicyclo[2.2.2]octane core, particularly their interaction with nicotinic acetylcholine receptors. The data highlights the potential of this scaffold in developing selective receptor modulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B3049002 1-Azabicyclo[2.2.2]octane-4-carboxamide CAS No. 18955-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7(11)8-1-4-10(5-2-8)6-3-8/h1-6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHIBDLDUXFQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435946
Record name 1-azabicyclo[2.2.2]octane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18955-81-2
Record name 1-azabicyclo[2.2.2]octane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the 1-Azabicyclo[2.2.2]octane Core Synthesis

The construction of the rigid 1-azabicyclo[2.2.2]octane framework is a key challenge in the synthesis of its derivatives. Various strategies have been developed to efficiently assemble this bicyclic system, ranging from classical cyclization reactions to modern catalytic methods.

Intramolecular Cyclization Pathways from Piperidine (B6355638) Precursors

A common and logical approach to the synthesis of the quinuclidine (B89598) core involves the intramolecular cyclization of appropriately substituted piperidine precursors. These methods typically rely on the formation of one of the three bridges of the bicyclic system from a pre-existing piperidine ring.

One established method involves the intramolecular nucleophilic substitution (SN2) reaction. For instance, the synthesis can be achieved by the cyclization of a 4-substituted piperidine carrying a reactive electrophilic group on a side chain attached to the nitrogen atom. A notable example is the cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, where a strong base like lithium diisopropylamide (LDA) is used to facilitate the intramolecular C-alkylation, leading to the formation of the 1-azabicyclo[2.2.2]octane ring system.

Another powerful intramolecular cyclization strategy is the Dieckmann condensation. This reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired bicyclic ketone. For example, 1-carbethoxymethyl-4-carbethoxypiperidine can undergo an intramolecular condensation with a base like potassium ethoxide to form the quinuclidine core.

Cyclization Strategy Piperidine Precursor Example Key Reagents Product
Intramolecular SN2Ethyl 1-(2-chloroethyl)piperidine-4-carboxylateLithium diisopropylamide (LDA)Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Dieckmann Condensation1-Carbethoxymethyl-4-carbethoxypiperidinePotassium ethoxide3-Quinuclidinone precursor

Multi-step Organic Synthesis Protocols for Azabicyclic Systems

The synthesis of 1-azabicyclo[2.2.2]octane and its derivatives is often accomplished through multi-step sequences that allow for the construction of the bicyclic core from acyclic or simpler cyclic starting materials. These protocols offer flexibility in introducing various substituents onto the quinuclidine framework.

A representative multi-step synthesis for creating an array of bicyclo[2.2.2]octane derivatives involves an orchestrated sequence using polymer-supported reagents, which simplifies purification processes. researchgate.net Key reactions in such a sequence can include a tandem Michael addition of acrylates with cyclohexenones, followed by a reductive amination to construct the azabicyclic core. researchgate.net These multi-step approaches are particularly valuable in combinatorial chemistry for the generation of libraries of related compounds.

Another example is the synthesis of azabicyclo[2.2.n]alkane systems, where a novel rigid sulfamidate is synthesized to allow for the straightforward introduction of nucleophiles in a multi-step sequence. scribd.com

Stereoselective Synthesis Techniques for 1-Azabicyclo[2.2.2]octane Derivatives

The development of stereoselective methods for the synthesis of 1-azabicyclo[2.2.2]octane derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A significant advancement in this area is the use of transition metal catalysis. For example, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of quinuclidine derivatives. acs.orgacs.org This method, employing a chiral ligand such as the Feringa ligand, allows for the synthesis of a wide array of quinuclidine derivatives in high yields with excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). acs.orgacs.org

Another approach to achieving stereoselectivity is through the use of chiral auxiliaries. For instance, enantioselective syntheses of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane have been achieved using imines derived from (+)- and (-)-2-hydroxy-3-pinanone as chiral auxiliaries. researchgate.netresearchgate.net This strategy allows for the synthesis of the desired compounds with high enantiomeric excess (>99.5% ee). researchgate.netresearchgate.net

Stereoselective Method Catalyst/Auxiliary Key Features Stereochemical Outcome
Iridium-Catalyzed Dearomatization[Ir(cod)Cl]2 / Feringa ligandMild conditions, broad substrate scopeHigh diastereoselectivity and enantioselectivity
Chiral Auxiliary Approach(+)- and (-)-2-hydroxy-3-pinanoneRacemic synthesis followed by resolution or asymmetric synthesisHigh enantiomeric excess

Derivatization Strategies for the 4-Carboxamide Moiety

The 4-carboxamide group of 1-azabicyclo[2.2.2]octane-4-carboxamide is a versatile functional handle that allows for a variety of chemical modifications to produce a diverse range of derivatives.

Amidation and Esterification Reactions at the Quinuclidine-4-position

The most direct route to this compound and its N-substituted derivatives is through the amidation of 1-azabicyclo[2.2.2]octane-4-carboxylic acid or its corresponding esters.

Amidation: The conversion of 1-azabicyclo[2.2.2]octane-4-carboxylic acid to the primary amide can be achieved using standard peptide coupling reagents. For instance, coupling agents like N,N'-carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid, which then reacts with ammonia (B1221849) or an amine to form the desired carboxamide. A recent development in direct amidation involves the use of titanium tetrafluoride (TiF4) as a catalyst, which has been shown to be effective for the amidation of various carboxylic acids with amines.

Esterification: The precursor, 1-azabicyclo[2.2.2]octane-4-carboxylic acid, can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol to yield the ester.

Reaction Starting Material Key Reagents Product
Amidation1-Azabicyclo[2.2.2]octane-4-carboxylic acidCDI, Ammonia/Amine or TiF4, AmineThis compound / N-substituted derivatives
Esterification1-Azabicyclo[2.2.2]octane-4-carboxylic acidAlcohol, Acid catalyst (e.g., H2SO4)Alkyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Esterification1-Azabicyclo[2.2.2]octane-4-carboxylic acid1. SOCl2 2. AlcoholAlkyl 1-azabicyclo[2.2.2]octane-4-carboxylate

Functional Group Interconversions and Modifications of the Carboxamide Linkage

The carboxamide functional group itself can undergo a variety of chemical transformations, allowing for further diversification of this compound derivatives.

One common transformation is the dehydration of the primary carboxamide to the corresponding nitrile. This can be achieved using various dehydrating agents such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or trifluoroacetic anhydride. The resulting 4-cyano-1-azabicyclo[2.2.2]octane is a valuable intermediate for further synthetic manipulations.

Reduction of the carboxamide group provides access to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide to a 4-(aminomethyl)-1-azabicyclo[2.2.2]octane.

Furthermore, the nitrogen atom of the carboxamide can be alkylated or acylated to produce N-substituted derivatives, although this is more commonly achieved by starting from the corresponding amine in the amidation step. The amide bond can also be hydrolyzed back to the carboxylic acid under acidic or basic conditions, although this is a reverse transformation.

Transformation Starting Material Key Reagents Product
DehydrationThis compoundP2O5, SOCl2, or (CF3CO)2O4-Cyano-1-azabicyclo[2.2.2]octane
ReductionThis compoundLiAlH44-(Aminomethyl)-1-azabicyclo[2.2.2]octane
HydrolysisThis compoundH+/H2O or OH-/H2O1-Azabicyclo[2.2.2]octane-4-carboxylic acid

Advanced Reaction Conditions and Catalysis in Azabicyclo[2.2.2]octane Chemistry

Modern organic synthesis relies on the development of sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. In the realm of azabicyclic chemistry, advanced catalytic methods have enabled transformations that were previously challenging, allowing for the late-stage functionalization and novel construction of these complex scaffolds.

Acid-Catalyzed Transformations

Acid catalysis plays a fundamental role in the manipulation of the 1-azabicyclo[2.2.2]octane core and its derivatives. The bridgehead nitrogen atom is basic and readily protonated under acidic conditions. This protonation can influence the reactivity of the entire molecule. For instance, acid-catalyzed hydrolysis is a standard method to convert the 4-carboxamide group into the corresponding 4-carboxylic acid.

Furthermore, acid catalysis can be employed to promote addition reactions on derivatives of the quinuclidine scaffold. In such reactions, protonation of the nitrogen atom can enhance the electrophilicity of other parts of the molecule, facilitating nucleophilic attack. rsc.org While direct studies on this compound are specific, the principles of acid catalysis on the quinuclidine ring system are well-established.

Table 1: Representative Acid-Catalyzed Transformations on Quinuclidine Derivatives

Transformation Substrate Derivative Reagents & Conditions Product
Amide Hydrolysis This compound HCl (aq), Δ 1-Azabicyclo[2.2.2]octane-4-carboxylic acid
Ester Hydrolysis Ethyl 1-Azabicyclo[2.2.2]octane-4-carboxylate H₂SO₄ (aq), Δ 1-Azabicyclo[2.2.2]octane-4-carboxylic acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. A significant advancement in the functionalization of saturated heterocycles like 1-azabicyclo[2.2.2]octane is the development of C-H activation and functionalization. snnu.edu.cn This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to novel derivatives.

Specifically, transannular C–H functionalization has emerged as a powerful tool for modifying azabicycloalkanes at positions remote from the nitrogen atom. nih.govresearchgate.net This approach often utilizes a directing group to position the palladium catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent coupling with an aryl, vinyl, or other partner. nih.gov Research has shown that pyridine- and quinoline-carboxylate ligands are highly effective in promoting Pd-catalyzed transannular C–H arylation reactions of various azabicycloalkane cores. nih.gov These second-generation catalyst systems enhance reaction rates, yields, and substrate scope by impeding catalyst decomposition pathways. nih.gov

Table 2: Palladium-Catalyzed Transannular C–H Arylation of Azabicycloalkane Scaffolds

Substrate Arylating Agent Catalyst / Ligand Solvent / Temp. Product Yield
Benzo-fused azabicyclo[3.2.1]octane PhI Pd(OAc)₂ / Picolinic acid t-Amyl alcohol / 100 °C C4-phenylated product 84%
Tropane derivative 4-Iodoanisole Pd(OAc)₂ / Quinoline-2-carboxylic acid t-Amyl alcohol / 150 °C Arylated tropane 75%
7-Azanorbornane derivative PhI Pd(OAc)₂ / Picolinic acid t-Amyl alcohol / 120 °C Arylated 7-azanorbornane 60%

Data synthesized from studies on advanced catalyst systems for C-H functionalization. nih.gov

Application of Bimetallic Relay Catalysis in Azabicyclic Scaffold Synthesis

Bimetallic relay catalysis is a sophisticated strategy where two distinct metal catalysts work in a synergistic or sequential manner within a single reaction vessel to construct complex molecular architectures. researcher.life This approach enables tandem reactions where the product of the first catalytic cycle becomes the substrate for the second, allowing for the rapid build-up of molecular complexity from simple starting materials.

In the context of N-heterocycle synthesis, bimetallic relay catalysis has been used to achieve atom- and step-economical cascade reactions. For instance, merging a ruthenium-catalyzed process with a copper-catalyzed Michael addition has been demonstrated for the synthesis of highly functionalized amino acid derivatives. researchgate.net While not directly applied to this compound, this methodology represents the cutting edge of scaffold synthesis and could be adapted for the construction of novel, highly substituted azabicyclic cores. Such systems offer high levels of control over stereochemistry, which is crucial in the synthesis of bioactive molecules. researchgate.net

Table 3: Examples of Bimetallic Relay Catalysis in Heterocycle Synthesis

Catalytic System Transformation Type Substrate Class Product Class
Ru / Cu Asymmetric Borrowing-Hydrogen / Michael Addition Alcohols, Enones δ-Hydroxy α-Amino Acids
Ti / Co Radical Redox-Relay Epoxides Allylic Alcohols
Al(III) / Bromide Salt Proton Relay / Nucleophilic Displacement γ-Epoxy-alcohols 2-Oxa/Aza-bicyclo[2.2.1]heptanes

Illustrative examples from research on relay catalysis. researcher.liferesearchgate.neticiq.orgnih.gov

Conjugate Addition Reactions for Scaffold Functionalization

Conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other activated alkene (Michael acceptor). wikipedia.org This reaction is a powerful method for functionalizing existing molecular scaffolds.

To apply this to the 1-azabicyclo[2.2.2]octane framework, a derivative bearing a Michael acceptor is required. For example, a 4-vinyl-1-azabicyclo[2.2.2]octane or a 1-azabicyclo[2.2.2]octan-4-yl acrylate (B77674) derivative could serve as a substrate for conjugate addition. A wide range of "soft" nucleophiles, including amines, thiols, and carbanions (like Gilman reagents or enamines), can be added to the β-position of the activated double bond. youtube.com This approach allows for the introduction of diverse side chains and functional groups onto the rigid bicyclic core, providing a versatile route for analog synthesis. The reaction's utility is further enhanced by its compatibility with various functional groups and its typically mild reaction conditions. acs.orglibretexts.org

Table 4: Potential Conjugate Addition Reactions for Functionalizing the Azabicyclo[2.2.2]octane Scaffold

Michael Acceptor (Substrate) Nucleophile Product Type
4-Vinyl-1-azabicyclo[2.2.2]octane Methylamine β-Aminoethyl functionalized scaffold
1-Azabicyclo[2.2.2]octan-4-yl acrylate Sodium thiophenolate Thioether-functionalized propionate (B1217596) side chain
4-(Acryloyl)-1-azabicyclo[2.2.2]octane Diethyl malonate Glutarate-type derivative
4-Vinyl-1-azabicyclo[2.2.2]octane Gilman Reagent (e.g., Me₂CuLi) β-Alkylated ethyl functionalized scaffold

Hypothetical examples based on established principles of conjugate addition. wikipedia.orgyoutube.com

Molecular Scaffolding and Analog Design in Chemical Biology

The 1-Azabicyclo[2.2.2]octane-4-carboxamide Moiety as a Core Chemical Scaffold

The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine (B89598) ring system, is a cornerstone in medicinal chemistry, valued for its rigid, three-dimensional structure. When functionalized as this compound, this moiety serves as a highly effective core chemical scaffold. The inherent rigidity of the bicyclic framework minimizes conformational flexibility, which is a desirable trait in rational drug design. This structural constraint allows for the precise spatial orientation of the carboxamide group and any other substituents, enabling well-defined interactions with biological targets.

The quinuclidine cage is a saturated bicyclic amine, which often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility due to the basic nitrogen atom. The carboxamide functional group at the C4 bridgehead position provides a key interaction point, capable of forming hydrogen bonds as both a donor (N-H) and an acceptor (C=O). This directed functionality makes the this compound scaffold a versatile starting point for developing ligands for a variety of receptors and enzymes. For instance, conformational analysis of related structures like azabicyclo[2.2.2]octane carboxylic acid has confirmed its suitability as a molecular scaffold for designing novel α4β1 and α4β7 integrin antagonists. nih.gov The defined vectoral projection of the substituent from the rigid core is a key feature leveraged by medicinal chemists to probe the topology of binding sites.

Rational Design Principles for Novel Analogues of this compound

The rational design of novel analogues based on the this compound scaffold hinges on leveraging its rigid structure to systematically probe interactions with a biological target. The core principle is to use the azabicyclic framework as a rigid anchor to position pharmacophoric elements in a conformationally restricted manner. This approach reduces the entropic penalty upon binding and can lead to enhanced potency and selectivity.

Key design strategies include:

Pharmacophore Elaboration: The terminal amide of the carboxamide group can be substituted with various chemical moieties to explore specific binding pockets. The nitrogen and carbonyl can also be incorporated into larger heterocyclic systems.

Scaffold Modification: The quinuclidine core itself can be altered, for example, by introducing substituents on the ethylene (B1197577) bridges or by changing the ring size (e.g., to 1-azabicyclo[3.2.2]nonane) to modulate the distance and angle between key interacting groups. nih.govnih.gov

Conformation-Driven Design: Computational modeling and conformational analysis are used to predict the spatial arrangement of substituents. For example, in the design of presenilin-1 selective γ-secretase inhibitors, conformational modeling of related azabicyclo-octane sulfonamides suggested that a specific 'U' shape orientation between two aromatic rings is critical for potency and selectivity. ucl.ac.uk This principle of using the scaffold to enforce a bioactive conformation is central to its utility.

These principles allow for a systematic exploration of the structure-activity relationship (SAR), where modifications are made to optimize binding affinity, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. Within the context of azabicyclic structures, a significant development has been the use of saturated bicyclic cages as bioisosteres for aromatic rings, particularly the phenyl group. nih.gov

The 2-oxabicyclo[2.2.2]octane scaffold has been rationally designed and validated as a saturated bioisostere of a para-substituted phenyl ring. nih.govdntb.gov.ua Aromatic rings are ubiquitous in pharmaceuticals but can contribute to poor solubility and metabolic liability. nih.govenamine.net Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core can lead to significant improvements in physicochemical properties. researchgate.netenamine.net This is because the saturated, three-dimensional structure increases the fraction of sp3-hybridized carbons (a feature correlated with higher success rates in clinical development) and reduces lipophilicity. nih.gov

A prominent example is the modification of the drug Imatinib. When a central phenyl ring in Imatinib was replaced with a 2-oxabicyclo[2.2.2]octane moiety, the resulting analogue showed markedly improved properties. nih.govresearchgate.net

Table 1: Physicochemical Property Comparison of Imatinib vs. its 2-Oxabicyclo[2.2.2]octane Analogue. nih.govresearchgate.net
PropertyImatinib (Phenyl-containing)2-Oxabicyclo[2.2.2]octane AnalogueImprovement
Water SolubilityLowIncreased
Metabolic StabilityModerateEnhanced
Lipophilicity (logP)HighReduced

This strategy highlights a key principle in modern medicinal chemistry: replacing flat, aromatic structures with three-dimensional saturated scaffolds can be a highly effective way to optimize drug-like properties while maintaining or even improving biological activity. nih.gov

Beyond bioisosteric replacement of external groups, direct modification of the 1-azabicyclo[2.2.2]octane framework and the linker connecting it to other pharmacophores provides a rich avenue for analog design. The carboxamide group in the parent compound is itself a simple linker, but its length, rigidity, and chemical nature can be systematically varied.

Strategies for modification include:

Altering Ring Size: The size of the azabicyclic system can be expanded or contracted (e.g., 1-azabicyclo[3.2.2]nonane or 1-azabicyclo[2.2.1]heptane) to change the relative positioning of substituents. nih.gov In a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, modifying the azabicyclo structure from [2.2.2]octane to [3.2.2]nonane was explored to alter selectivity profiles. nih.gov

Varying Linker Composition: The amide linker can be replaced with other functionalities such as esters, ureas, sulfonamides, or reversed amides to alter hydrogen bonding patterns and metabolic stability. google.com The length of the linker can also be extended by introducing alkyl chains, providing more flexibility and allowing the pharmacophore to reach different regions of a binding site.

Substitution on the Scaffold: The carbon atoms of the quinuclidine skeleton can be substituted with various groups to block metabolic pathways or introduce new interactions. For example, adding bulky groups to a pyridine (B92270) ring attached to the azabicyclo[2.2.2]octane core was used to probe the steric tolerance of nAChR binding sites. nih.gov

For instance, in the development of ligands for nAChRs, compounds featuring a 3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane core were functionalized with various amide derivatives at the 3-position to modulate activity, particularly at the α7 nAChR subtype. google.com These examples underscore that both the core scaffold and the linking elements are critical and tunable components in the design of novel bioactive agents.

Diversity-Oriented Synthesis and Library Generation based on the 1-Azabicyclo[2.2.2]octane Scaffold

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space, facilitating the discovery of new biological probes and drug leads. cam.ac.uk The rigid and three-dimensional nature of the 1-azabicyclo[2.2.2]octane scaffold makes it an excellent starting point for DOS campaigns. Its well-defined structure allows for the attachment of different functional groups at various positions, leading to a library of compounds with diverse spatial arrangements.

A key advantage of using a scaffold like 1-azabicyclo[2.2.2]octane in DOS is the ability to generate skeletal diversity from a common intermediate. Synthetic strategies are designed to systematically introduce complexity and variation. For example, a recently developed method allows for the generation of azabicyclooctanes (ABCOs) that bear a twisted bridgehead enamine. acs.org This process enables the controlled, three-dimensional positioning of up to four different fragments around the core, providing a powerful tool for creating libraries with significant spatial and functional diversity. acs.org

The general approach involves:

Scaffold Synthesis: An efficient and scalable synthesis of the core 1-azabicyclo[2.2.2]octane ring system.

Functionalization: Introduction of multiple, orthogonally reactive functional groups onto the scaffold.

Divergent Elaboration: Reacting the functionalized scaffold with a diverse set of building blocks in a combinatorial or parallel fashion to generate a library of final products.

By building out from a rigid, 3D core, DOS libraries based on the 1-azabicyclo[2.2.2]octane scaffold can effectively populate areas of chemical space that are often underrepresented by libraries derived from flatter, more aromatic cores. This increases the probability of identifying novel and potent modulators of biological function.

Conformational Analysis of 1-Azabicyclo[2.2.2]octane Scaffolds and Derivatives

Conformational analysis is critical to understanding the structure-activity relationships of molecules built upon the 1-azabicyclo[2.2.2]octane scaffold. The defining feature of this ring system is its conformational rigidity. The structure consists of three fused cyclohexane-like rings, all constrained to a boat conformation. This rigidity significantly limits the number of accessible low-energy conformations, making it an ideal scaffold for presenting substituents to a biological target in a predictable orientation.

X-ray crystallography and computational modeling have provided detailed insights into the geometry of these derivatives. For example, in derivatives of 2-azabicyclo[2.2.2]octane-3-carboxylic acid, the φ (C-N-C-C) torsion angle, which is critical for peptide and peptidomimetic structure, was found to be approximately -65° by X-ray diffraction. uni-regensburg.de This is close to the theoretical ideal of -60°, indicating a well-defined and predictable geometry. uni-regensburg.de The amide bond in such structures is typically found to be nearly planar, with minimal distortion. uni-regensburg.de

Table 2: Key Geometric Parameters of Substituted Azabicyclo[2.2.2]octane Derivatives. uni-regensburg.de
ParameterDescriptionTypical ValueMethod
φ Torsion AngleDescribes rotation around the N-Cα bond in amino acid analogues.-60° to -65°X-ray Diffraction
Ring ConformationThe shape of the six-membered rings.BoatStructural Analysis
Amide Bond Planarity (ω)Describes the planarity of the peptide/amide bond.~180° (trans)X-ray Diffraction

This inherent rigidity and predictable conformation are paramount for rational drug design. By knowing the precise three-dimensional structure of the scaffold, medicinal chemists can design molecules where the pharmacophoric groups are held in the optimal arrangement for binding, thereby minimizing the entropic cost of receptor interaction and potentially increasing binding affinity and selectivity. nih.govucl.ac.uk

Investigations into Receptor Interactions and Molecular Recognition

General Principles of Ligand-Receptor Binding within Azabicyclic Systems

The interaction between a ligand and its biological receptor is a highly specific process governed by a collection of molecular forces and steric compatibility, often conceptualized by the "lock and key" metaphor. americanpharmaceuticalreview.com Within the context of azabicyclic systems, such as the 1-azabicyclo[2.2.2]octane (quinuclidine) framework, several key structural features dictate the principles of receptor binding. This rigid scaffold significantly reduces the conformational flexibility of the molecule, which can lead to higher binding affinity by minimizing the entropic penalty upon binding to a receptor. caltech.edu

The binding process is a reversible, non-covalent interaction where equilibrium is achieved when the rate of ligand-receptor association equals the rate of dissociation. nih.govvanderbilt.edu The strength of this interaction is quantified by the equilibrium dissociation constant (KD), which represents the ligand concentration at which 50% of the receptors are occupied at equilibrium. nih.gov

Key molecular interactions for azabicyclic ligands include:

Electrostatic and Hydrogen Bonding: The tertiary nitrogen atom within the azabicyclic ring is typically protonated at physiological pH, forming a cationic center. This positive charge is crucial for forming strong ionic interactions with anionic amino acid residues (e.g., aspartate or glutamate) in the receptor's binding pocket. americanpharmaceuticalreview.com This nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The carbon framework of the bicyclic system provides a hydrophobic surface that can engage with nonpolar pockets within the receptor. americanpharmaceuticalreview.com

Pharmacophore Geometry: The rigid structure of the 1-azabicyclo[2.2.2]octane core places the key interacting groups (the cationic amine and substituents like the carboxamide group) in a well-defined spatial orientation. This precise geometry is critical for matching the complementary arrangement of interaction points in the receptor's binding site, thereby determining the ligand's affinity and selectivity for different receptor subtypes.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by 1-Azabicyclo[2.2.2]octane-4-carboxamide Derivatives

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. nih.govtandfonline.com They are pentameric structures composed of various combinations of subunits, with the heteromeric α4β2 and homomeric α7 subtypes being the most abundant in the brain. nih.gov The 1-azabicyclo[2.2.2]octane scaffold has proven to be a highly effective template for developing potent and selective ligands for nAChRs.

The α7 nAChR is a particularly important therapeutic target due to its roles in cognitive processes, inflammation, and sensory gating. mdpi.comacs.org This receptor is characterized by its rapid activation and desensitization kinetics and high permeability to calcium ions. nih.gov Derivatives of 1-azabicyclo[2.2.2]octane, particularly amides attached at the 3- or 4-position, have been extensively investigated as modulators of the α7 nAChR. researchgate.net

Research into α7 nAChR agonists has led to the development of several distinct chemical classes based on the 1-azabicyclo[2.2.2]octane (quinuclidine) core.

Quinuclidine (B89598) Amides: This class is structurally very similar to this compound. A prominent example is PNU-282987 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide), a potent and selective α7 nAChR agonist. researchgate.netopenmedicinalchemistryjournal.com Further exploration of the aryl carboxamide portion of these molecules has been a key strategy in developing new ligands. researchgate.net Other examples include PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide) and TC-5619, which is a benzofuran-2-carboxamide (B1298429) derivative. nih.govnih.gov

Spiro-oxazolidinones: These compounds feature a spirocyclic system attached to the quinuclidine core. AR-R17779 is a well-known α7 nAChR agonist from this class. nih.govmdpi.com Extensive structure-activity relationship studies on this scaffold led to the discovery of compounds like (R)-3’-(5-chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5’-[1’,3’]oxazolidin-2’-one, which exhibits potent binding affinity and good oral bioavailability. acs.orgopenmedicinalchemistryjournal.com

Furopyridines: Developed from modifications of earlier series, compounds like AZD0328 ((2'R)-spiro-[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]) are selective partial agonists for the α7 nAChR. nih.govopenmedicinalchemistryjournal.com

Indazole Carboxamides: RG3487 (N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide) is recognized as a high-affinity human α7 nAChR agonist. mdpi.com

A critical aspect of developing nAChR modulators is achieving selectivity for a specific subtype to elicit desired therapeutic effects while avoiding off-target interactions. tandfonline.com Many 1-azabicyclo[2.2.2]octane derivatives show remarkable selectivity for the α7 subtype over the α4β2 subtype. openmedicinalchemistryjournal.comnih.gov This selectivity is crucial, as the α4β2 receptor is associated with different physiological functions. mdpi.com

The table below summarizes the binding affinities and functional potencies of representative α7-selective ligands, highlighting their preference over the α4β2 subtype.

CompoundClassα7 nAChR Ki (nM)α7 nAChR EC50 (nM)α4β2 nAChR Ki (nM)Selectivity (α4β2 Ki / α7 Ki)
PNU-282987 openmedicinalchemistryjournal.comQuinuclidine Amide27->6000>222
PHA-543613 nih.govQuinuclidine Amide8.865>1000 (IC50)>113
TC-5619 nih.govQuinuclidine Amide13328002800
RG3487 mdpi.comIndazole Carboxamide6800--
(R)-3’-(5-chlorothiophen-2-yl)spiro...oxazolidin-2’-one acs.orgSpiro-oxazolidinone9->1000 (IC50)>111
AZD0328 nih.govopenmedicinalchemistryjournal.comFuropyridine3.0 (human)338--

As ligand-gated ion channels, nAChRs function by converting a chemical signal (ligand binding) into an electrical signal (ion flux). nih.gov The binding of an agonist, such as an appropriate 1-azabicyclo[2.2.2]octane derivative, to the orthosteric binding sites at the interface between subunits induces a conformational change in the receptor protein. nih.gov This change opens a central, water-filled pore that allows the passage of cations, primarily Na+ and Ca2+, down their electrochemical gradients. nih.gov

The influx of calcium through the α7 nAChR is a particularly significant signaling event. nih.gov The functional consequence of agonist binding is characterized by rapid channel activation followed by a swift desensitization phase, where the channel closes despite the continued presence of the agonist. nih.gov Ligands can be classified as full agonists, which elicit a maximal receptor response, or partial agonists, which produce a submaximal response even at saturating concentrations. caltech.edu Many therapeutically promising compounds, such as AZD0328, are partial agonists, which can provide a modulatory effect without over-stimulating the receptor system. nih.govopenmedicinalchemistryjournal.com

The structural features that differentiate ligand binding between α7 and α4β2 subtypes are subtle and relate to differences in the amino acid composition of their respective binding pockets. mdpi.com For instance, the accommodation capacity of the binding site, particularly on the minus side of the β subunit, differs between α4β2 and other subtypes, influencing ligand selectivity. unimi.it

Some azabicyclic compounds do possess high affinity for the α4β2 receptor. For example, the compound (+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane binds with high affinity (Ki = 1.0 nM) to the α4β2 subtype. nih.gov The development of ligands that can discriminate between α7 and α4β2 receptors is a key objective in medicinal chemistry, as non-selective compounds may produce a complex array of physiological effects. mdpi.comunimi.it The selectivity of α7 agonists over α4β2 is often more readily achieved than selectivity over the ganglionic α3β4 subtype, which presents a significant challenge in drug design. mdpi.com

Exploration of Other nAChR Subtype Engagement

The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a key structural motif in ligands targeting nicotinic acetylcholine receptors (nAChRs), with research extending beyond the α7 subtype to explore interactions with other neuronal subtypes like α4β2 and α3β4. nih.govgoogle.comfrontiersin.org The most prevalent nAChR subtypes in the brain associated with cognition and memory are α4β2 and α7. nih.gov The diverse assembly of the 16 homologous mammalian nAChR subunits results in numerous receptor subtypes with varied functional properties and pharmacological profiles. nih.gov

Investigations into quinuclidine derivatives have revealed that stereochemistry plays a pivotal role in determining subtype selectivity. nih.govresearchgate.net Specifically, the chirality at the C3 position of the quinuclidine ring significantly influences binding affinities for different nAChR subtypes. nih.gov Studies on novel quinuclidine anti-1,2,3-triazole derivatives demonstrated that (R)-enantiomers exhibit a preference for the α7 nAChR, while their (S)-counterparts are more selective for the α3β4 subtype. nih.govresearchgate.net For instance, (R)-derivatives showed high selectivity for α7 over α4β2 (by factors of 44–225) and to a lesser extent over α3β4 (by factors of 3–33). nih.gov Conversely, the (S)-enantiomers preferentially bound to α3β4 over α4β2 (by factors of 62–237) and α7 (by factors of 5–294). nih.gov

Further structure-activity relationship (SAR) studies have led to the development of various potent and selective ligands. One such compound, TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide), acts as a full agonist at the α7 nAChR with high selectivity over the α4β2 subtype. nih.gov Another compound, PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide), is a potent agonist of the α7 nAChR with antagonist activity at the 5-HT3 receptor and negligible interaction with muscle-like or ganglion-like nAChRs, suggesting selectivity over the α4β2 subtype. researchgate.netnih.gov Similarly, PNU-282987 (N-[(3R)-1-azabicyclo[2.2.2]-oct-3-yl]-4-chlorobenzamide hydrochloride) is a selective α7 nAChR agonist. openmedicinalchemistryjournal.comfigshare.com The compound RJR-2429 ((+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane) demonstrates high affinity for the α4β2 receptor subtype and acts as a potent partial agonist at nAChRs that mediate dopamine (B1211576) release. nih.gov

Table 1: In Vitro Activity of Select Azabicyclo[2.2.2]octane Derivatives at nAChR Subtypes

Compound Target Receptor Activity Type Binding Affinity (Ki) Potency (EC50) Efficacy (Emax)
TC-5619 Human α7 nAChR Full Agonist 1 nmol/L 33 nmol/L Not specified
Human α4β2 nAChR - 2800 nmol/L > 10 µmol/L (IC50) Not applicable
AZD0328 Human α7 nAChR Partial Agonist 3.0 nM 338 nmol/L 65%
Rat α7 nAChR Partial Agonist 4.7 nM Not specified Not specified
PHA-543613 α7 nAChR Agonist 8.8 nM 65 nM (α7-5-HT3 chimera) Not specified
5-HT3 Receptor Antagonist 628 nM Not applicable Not applicable
PNU-282987 α7 nAChR Agonist 27 nM Not specified Not specified
RJR-2429 α4β2 nAChR High Affinity Ligand 1.0 +/- 0.3 nM Not specified Not specified
Dopamine Release nAChR Partial Agonist Not specified 2 +/- 1 nM 40%

Interactions with Muscarinic Cholinergic Receptors

The 1-azabicyclo[2.2.2]octane (quinuclidine) framework is also integral to compounds that interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors distinct from the ligand-gated ion channel nAChRs. google.comnih.govwikipedia.org There are five subtypes of mAChRs (M1-M5), which are involved in numerous functions in both the central and peripheral nervous systems. nih.govmdpi.com The M2 receptors are primarily located in the heart and lungs, where their activation slows the heart rate, while M3 receptors are found on airway smooth muscle, mediating contraction, and in pulmonary submucosal glands, where they stimulate mucus secretion. google.comwikipedia.orgyoutube.com

Derivatives of the quinuclidine skeleton have been developed as both agonists and antagonists for these receptors. nih.gov For example, solifenacin, which incorporates the (3R)-1-azabicyclo[2.2.2]octan-3-yl moiety, is known as a muscarinic M2 and M3 receptor antagonist. mdpi.com A novel series of 4-hydroxyl(diphenyl)methyl substituted quinuclidines has been identified as a promising class of potent and slowly reversible M3 muscarinic antagonists. nih.gov

The development of arecoline-based oxadiazoles (B1248032) led to quinuclidine- and azanorbornane-methyl and amino oxadiazoles, which showed higher potency than arecoline (B194364) itself. mdpi.com However, research has also noted that simple substitutions on the quinuclidine ring can dramatically alter activity; monomethyl-derivatives of certain quinuclidine-based muscarinic agonists were found to be antagonists or partial agonists, demonstrating the high sensitivity of these receptors to structural changes in the ligand. nih.gov While some compounds containing the 1-azabicyclo[2.2.2]octane structure, such as W-56203, show high selectivity for α7 nAChRs, they have been observed to have no significant binding at muscarinic receptors. nih.gov

Exploration of Other Biological Targets by Azabicyclic Systems

The γ-secretase enzyme complex is a critical target in Alzheimer's disease research due to its role in producing amyloid beta peptides (Aβ). ucl.ac.ukrsc.org This complex has four main proteins: presenilin (PSEN), nicastrin (NCT), anterior pharynx defective 1 (APH1), and presenilin enhancer 2 (PEN-2). ucl.ac.uk PSEN is the catalytic core, with two isoforms, PSEN-1 and PSEN-2. ucl.ac.uk Given that activating Notch1 mutations are common in certain cancers like T-cell acute lymphoblastic leukemia (T-ALL), and these cells selectively express PSEN1-containing γ-secretase complexes, selective inhibition of PSEN-1 offers a potential therapeutic strategy. ucl.ac.uk

Rational drug design has led to the development of a series of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides as a novel class of PSEN-1 selective γ-secretase inhibitors (GSIs). ucl.ac.uknih.gov Conformational modeling of known GSIs suggested that a distinct 'U' shape orientation between an aromatic sulfone/sulfonamide and an aryl ring is crucial for PSEN-1 selectivity and potency. nih.gov The 2-azabicyclo[2.2.2]octane scaffold was selected to achieve this desired three-dimensional arrangement. ucl.ac.uk

Several compounds from this series demonstrated high potency and selectivity. nih.gov For example, compounds 13c and 13k showed high potency for the PSEN1-APH1B complex but had only moderate selectivity towards PSEN2 complexes. nih.gov Notably, compound (+)-13b displayed low nanomolar potency towards the PSEN1-APH1B complex and high selectivity (>350-fold) versus PSEN2 complexes. nih.gov This compound also exhibited favorable properties such as excellent brain penetration and good solubility, marking it as a strong candidate for further optimization. nih.gov

Table 2: Activity of Select 2-Azabicyclo[2.2.2]octane Sulfonamides on γ-Secretase Complexes

Compound Target Complex Potency Selectivity
(+)-13b PSEN1-APH1B Low nanomolar >350-fold vs. PSEN2 complexes
PSEN1-APH1A ~4-fold selectivity vs. PSEN1-APH1B Not applicable
13c PSEN1-APH1B High Moderate vs. PSEN2 complexes

| 13k | PSEN1-APH1B | High | Moderate vs. PSEN2 complexes |

Data sourced from Narlawar, R., et al. (2023). ucl.ac.uknih.gov

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a key role in brain development and neurological function. drugbank.com Antagonists of the NMDA receptor inhibit its action and are used as anesthetics, with some also being investigated for treating neurodegenerative diseases, epilepsy, and neuropathic pain. google.comwikipedia.org These antagonists can be classified into competitive, uncompetitive, and non-competitive types based on their mechanism of action. wikipedia.org

Research into novel uncompetitive NMDA receptor antagonists has explored various chemical structures, including those based on an amino-alkylcyclohexane framework. nih.gov Within this class of compounds, azabicyclic systems have been identified as having relevant activity. One such compound, 1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane (designated MRZ 2/1010), was shown to be an uncompetitive, voltage-dependent NMDA receptor antagonist with rapid blocking and unblocking kinetics. nih.gov

These moderate-affinity antagonists are considered potentially useful therapeutics because they may avoid the psychotropic side effects associated with high-affinity NMDA channel blockers. nih.gov The in vitro characterization of MRZ 2/1010 and related compounds showed displacement of [3H]-MK-801 binding, a classic marker for NMDA channel blockers, with moderate affinity. nih.gov

Table 3: In Vitro NMDA Receptor Antagonist Activity of MRZ 2/1010

Compound Assay Value
MRZ 2/1010 [3H]-MK-801 Displacement Ki = 2.59 µM

Data sourced from Parsons, C.G., et al. (1999). nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Optimization

Elucidation of Key Pharmacophoric Features for Receptor Affinity and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For ligands based on the 1-azabicyclo[2.2.2]octane structure, SAR studies have identified several critical features that determine their affinity and selectivity, particularly for nAChRs.

The fundamental components of the nicotinic pharmacophore for these compounds generally include:

A Basic Nitrogen Atom: The nitrogen atom within the bicyclic system is typically protonated at physiological pH. This cationic center forms a crucial ionic interaction with a corresponding anionic residue in the receptor's binding site. nih.govacs.org

A Hydrogen Bond Acceptor: A hydrogen bond-accepting feature, such as the carbonyl oxygen of an amide or an ether linkage, is another vital component. nih.gov This group interacts with a hydrogen bond donor residue in the receptor pocket.

Specific Distance Parameters: The distance between the cationic nitrogen center and the hydrogen bond acceptor is a critical determinant of binding affinity. Computational studies on high-affinity ligands have helped define this important distance parameter, which is consistent across other potent nicotinic ligands. nih.govacs.orgebi.ac.uk

Pharmacophoric FeatureDescriptionReceptor Interaction TypeReference
Cationic CenterProtonated nitrogen of the azabicyclic ring.Ionic Interaction nih.gov, acs.org
Hydrogen Bond AcceptorTypically a carbonyl oxygen or ether linkage.Hydrogen Bonding nih.gov
Hydrophobic MoietyAromatic or other nonpolar substituents.Hydrophobic Interaction nih.gov
Inter-feature DistanceThe spatial distance between the cationic center and the hydrogen bond acceptor.Geometric Complementarity nih.gov, acs.org

Impact of Stereochemistry on Receptor Binding and Efficacy for 1-Azabicyclo[2.2.2]octane Derivatives

The three-dimensional nature of receptor binding pockets means that the stereochemistry of a ligand is often a decisive factor in its biological activity. For derivatives of 1-azabicyclo[2.2.2]octane, which can possess multiple chiral centers, different stereoisomers frequently exhibit distinct affinities and selectivities for various receptor subtypes. nih.govnih.gov

Research has shown that the chirality at the C3 position of the quinuclidine (B89598) scaffold plays a significant role in differentiating binding affinity for nAChR subtypes like α7, α4β2, and α3β4. nih.gov In one study of quinuclidine-based triazole derivatives, the (S)-enantiomers consistently demonstrated higher binding affinities for α3β4 and α4β2 nAChRs compared to their (R)-enantiomer counterparts. nih.gov Conversely, (R)-enantiomers of quinuclidine-containing compounds are often recognized for their selectivity towards the α7 nAChR. nih.gov

Similarly, for a series of 3-substituted 1-azabicyclo[2.2.2]octanes developed as α7 nAChR agonists, the (+)-enantiomer of 3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane showed potent agonistic activity. nih.gov In another instance involving a spiro-dioxolane derivative of the quinuclidine scaffold targeting muscarinic receptors, all four possible isomers were synthesized and evaluated. nih.gov This detailed analysis revealed that the 3(R),2'(S) isomer was the most potent in binding studies, while the 3(R),2'(R) isomer displayed the greatest functional selectivity between M1 and M2 receptor sites. nih.gov

These findings underscore the critical importance of stereochemistry in the design of selective ligands and highlight how the chiral binding sites of different receptors can be exploited to achieve subtype selectivity. nih.gov

Compound ClassStereoisomerObserved Activity / SelectivityTarget ReceptorReference
Quinuclidine-triazole derivatives(S)-enantiomersHigher binding affinity compared to (R)-enantiomersα3β4 and α4β2 nAChR nih.gov
Quinuclidine-containing compounds (general)(R)-enantiomersOften show selectivityα7 nAChR nih.gov
3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane(+)-isomerPotent agonistic activityα7 nAChR nih.gov
2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'- nih.govnih.govdioxolane]3(R),2'(S)-isomerMost active in binding studiesMuscarinic M1/M2 nih.gov
3(R),2'(R)-isomerLargest functional selectivity

Quantitative Structure-Activity Relationships (QSAR) Methodologies for Azabicyclic Ligands

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tiu.edu.iq For azabicyclic ligands, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.govnih.gov These techniques can predict the activity of novel compounds and provide insights into the nature of the receptor binding site. nih.gov

In a typical 3D-QSAR study of azabicyclic ligands:

A training set of molecules with known biological activities is selected.

The molecules are aligned based on a common scaffold, such as the 1-azabicyclo[2.2.2]octane core.

For each molecule, steric and electrostatic fields (in CoMFA) are calculated at various points on a 3D grid. nih.gov CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.net

Statistical methods are used to build a regression model correlating the variations in these fields with the observed biological activities.

The resulting models are validated for their predictive power. nih.gov For example, a CoMSIA model for diazabicyclo[4.2.0]octane derivatives targeting the hα3β4 nAChR subtype yielded a cross-validated q² value of 0.945, indicating excellent predictivity. nih.gov The output of these analyses is often visualized as 3D contour maps, which show regions where modifications to the ligand structure are likely to enhance or diminish activity. nih.gov For instance, a map might indicate that a bulky, electropositive substituent in a specific region would be beneficial for receptor affinity. These models serve as powerful guides for the rational design of new, more potent, and selective azabicyclic ligands. nih.gov

Ligand Efficiency and Optimization in the Context of Azabicyclic Scaffolds

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and related metrics have been introduced to evaluate the binding affinity of a compound in relation to its size. wikipedia.orgtaylorandfrancis.com LE is a measure of the binding energy per non-hydrogen atom, helping to identify compounds that achieve high affinity with a minimal number of atoms. wikipedia.org This is crucial for developing lead compounds with favorable physicochemical properties and avoiding "molecular obesity". sciforschenonline.org

Another key metric is Lipophilic Efficiency (LiPE), also known as Lipophilic Ligand Efficiency (LLE), which relates a compound's potency to its lipophilicity (LogP or LogD). wikipedia.orggardp.org High lipophilicity can lead to problems such as poor solubility, non-specific binding, and toxicity. sciforschenonline.org LiPE helps guide optimization towards compounds that gain potency without a concurrent, detrimental increase in lipophilicity. sciforschenonline.org

The rigid and compact nature of the 1-azabicyclo[2.2.2]octane scaffold makes it an attractive starting point from a ligand efficiency perspective. Optimization efforts focus on adding functional groups that provide the greatest increase in binding energy for the smallest increase in molecular weight and lipophilicity. An ideal lead optimization campaign will maintain or improve the LE and LiPE values of the series. sciforschenonline.org For example, a medicinal chemist might compare two modifications to a 1-azabicyclo[2.2.2]octane-4-carboxamide core; the one that yields a greater increase in potency with a smaller increase in LogP would be considered a more "efficient" modification.

MetricFormulaDescriptionGeneral Target Value
Ligand Efficiency (LE)LE = - (ΔG) / NMeasures the binding energy per non-hydrogen atom (N). ΔG is the Gibbs free energy of binding.≥ 0.3 kcal/mol per atom sciforschenonline.org
Lipophilic Efficiency (LiPE or LLE)LiPE = pIC₅₀ - LogPRelates potency (as pIC₅₀) to lipophilicity (as LogP or LogD).Between 5 and 7 csmres.co.uk

By applying these efficiency metrics, researchers can more effectively optimize azabicyclic scaffolds, ensuring that increases in potency are achieved efficiently and lead to compounds with a higher probability of becoming successful drug candidates.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Target Complex Prediction for 1-Azabicyclo[2.2.2]octane Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1-Azabicyclo[2.2.2]octane, this technique is crucial for understanding their interaction with biological targets.

Detailed research findings indicate that the rigid and well-defined structure of the 1-Azabicyclo[2.2.2]octane core is a key feature in its binding to various receptors. For instance, in the design of antagonists for the neurokinin-1 (NK1) receptor, molecular docking has been instrumental. It helped in understanding the binding of quinuclidine-based antagonists, revealing key interactions with specific amino acid residues like Gln165 and His197 within the receptor's binding pocket. acs.org This understanding allows for the rational design of more potent and selective antagonists.

Similarly, molecular docking studies have been employed to investigate the binding of 1-Azabicyclo[2.2.2]octane derivatives to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies help in predicting the binding affinity and selectivity of different derivatives, guiding the synthesis of compounds with specific pharmacological profiles. nih.gov For example, constrained versions of anabasine (B190304) incorporating the 1-Azabicyclo[2.2.2]octane scaffold have been designed and synthesized based on docking predictions, leading to ligands with high affinity for α4β2 and α7 nAChR subtypes. nih.gov

The predictive power of molecular docking is further enhanced when combined with other computational techniques. For instance, ligand-supported homology models of G-protein coupled receptors (GPCRs), which are common targets for azabicyclic compounds, have been used to create more accurate representations of the binding site for docking studies. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding pathways of 1-Azabicyclo[2.2.2]octane derivatives. mdpi.com This method is particularly useful for understanding the flexibility of both the ligand and its target receptor, which is often crucial for binding. nih.gov

MD simulations have been used to investigate the conformational space of quinuclidine (B89598) derivatives. For example, studies on cinchonine (B1669041) and cinchonidine, which contain the quinuclidine moiety, have used quantum chemical molecular dynamics to explore their full conformational space. scispace.com These simulations revealed that protonation of the quinuclidine nitrogen stabilizes certain conformers through intramolecular hydrogen bonding. scispace.com

In the context of drug discovery, MD simulations can be used to refine the docked poses of ligands and to predict the stability of the ligand-receptor complex over time. mdpi.com This can help in identifying the most likely binding mode and in understanding the energetic contributions of different interactions. For instance, MD simulations can be used to assess the stability of the interactions between a 1-Azabicyclo[2.2.2]octane derivative and its target, providing insights that are not available from static docking studies alone.

Furthermore, MD simulations can elucidate the pathway of a ligand as it approaches and binds to its target. This information is valuable for understanding the kinetics of binding and for designing molecules with improved binding and unbinding rates.

Quantum Chemical Calculations for Electronic Properties and Reactivity of the Azabicyclic System

Quantum chemical calculations are employed to investigate the electronic structure, properties, and reactivity of the 1-Azabicyclo[2.2.2]octane system. These calculations provide a fundamental understanding of the molecule's behavior at the atomic and electronic levels.

Studies have utilized quantum chemical methods to analyze the vibrational spectra of related azabicyclic compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO), which helps in understanding the structural and electronic properties of the cage structure. researchgate.net The electronic structure of quinuclidine derivatives has been investigated using quantum chemical calculations in conjunction with UV photoelectron spectroscopy. nih.gov These studies have shown that in the gas phase, an intramolecular hydrogen bond can form between a hydroxymethyl substituent and the nitrogen atom of the quinuclidine cage. nih.gov This interaction stabilizes the orbital of the nitrogen lone pair electrons. nih.gov

Quantum chemical calculations are also essential for understanding the reactivity of the azabicyclic system. They can be used to predict the sites of electrophilic and nucleophilic attack, as well as the transition states of chemical reactions. This information is critical for designing synthetic routes to new derivatives and for understanding their metabolic pathways. The rigid structure of the 1-azabicyclo[2.2.2]octane cage leads to nearly eliminated low-frequency vibrational degrees of freedom and low-barrier internal rotations, resulting in detailed vibronic spectra that can be interpreted with the aid of quantum chemical calculations. acs.org

De Novo Design and Virtual Screening Approaches for Novel Azabicyclic Ligands

De novo design and virtual screening are powerful computational strategies for discovering novel ligands based on the 1-Azabicyclo[2.2.2]octane scaffold.

De novo design involves the computational generation of new molecular structures with desired properties. nih.gov This can be done by assembling fragments or by growing a molecule within the binding site of a target receptor. The rigid 1-Azabicyclo[2.2.2]octane core can serve as a starting point or a key building block in such design processes.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. This is a more common approach and has been successfully applied to find new antagonists for the NK1 receptor. acs.org In one study, a pharmacophore model was developed based on known NK1 antagonists and a homology model of the receptor. acs.org This model was then used to search 2D and 3D databases, followed by docking of the hits into the modeled binding pocket. acs.org This approach led to the identification of a submicromolar antagonist. acs.org

These computational approaches significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. The combination of a well-defined scaffold like 1-Azabicyclo[2.2.2]octane with advanced computational methods offers a promising strategy for the development of new therapeutic agents.

Advanced Research Applications and Future Directions

Development of Chemical Probes for Target Validation and Mechanistic Studies

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation and validation of biological targets in cellular and in vivo systems. snv63.ru An ideal chemical probe must exhibit high potency and selectivity for its intended target to ensure that observed biological effects can be confidently attributed to the modulation of that specific target. icr.ac.uksemanticscholar.org The 1-azabicyclo[2.2.2]octane scaffold is exceptionally well-suited for the design of such probes due to its rigid structure, which can be leveraged to achieve high target specificity.

Derivatives of this scaffold have been successfully developed as chemical probes to validate targets and elucidate their physiological roles. A prominent example is in the study of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a target of interest for cognitive deficits in schizophrenia. The compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), which features the core azabicyclic ring, was identified as a potent and selective α7 nAChR agonist. nih.govresearchgate.net This molecule has been used extensively as a tool to probe the function of the α7 receptor, demonstrating efficacy in preclinical models of sensory gating and cognitive performance. nih.govresearchgate.net The use of such selective probes is crucial for building confidence in a target's therapeutic potential before advancing to more resource-intensive stages of drug development. icr.ac.ukyoutube.com

The development of probes based on the 1-azabicyclo[2.2.2]octane core allows researchers to investigate the link between target engagement and a specific phenotypic outcome, thereby validating the target and providing critical insights into the underlying mechanism of action.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. drugdiscoverychemistry.comrsc.org These initial hits are then optimized and grown into more potent, drug-like molecules.

The 1-azabicyclo[2.2.2]octane-4-carboxamide scaffold possesses several characteristics that make it an ideal candidate for inclusion in fragment libraries:

Three-Dimensional Complexity: Unlike many flat, aromatic fragments, the azabicyclic core provides a defined three-dimensional structure, allowing for the exploration of deeper, more complex binding pockets.

Structural Rigidity: The rigid nature of the scaffold reduces its conformational flexibility. This is advantageous in FBDD because it simplifies the interpretation of binding data (e.g., from NMR or X-ray crystallography) and provides a solid anchor from which to elaborate the molecule.

Synthetic Tractability: The core structure can be readily modified at several positions, allowing for the creation of a diverse library of fragments to screen against various targets.

By incorporating fragments like this compound into screening libraries, researchers can efficiently sample chemical space and identify novel starting points for drug discovery programs targeting challenging proteins. rsc.orgdtu.dk

Role of this compound in Exploring Novel Pharmacological Mechanisms

The 1-azabicyclo[2.2.2]octane core is considered a "privileged scaffold" in medicinal chemistry because it can serve as a high-affinity ligand for a diverse range of biological targets, particularly receptors and enzymes. By systematically modifying the substituents on this core, chemists can generate compounds that target different proteins and thereby explore a variety of pharmacological mechanisms.

Derivatives of the 1-azabicyclo[2.2.2]octane scaffold have been instrumental in the development of selective modulators for several important target classes. For instance, beyond its role in α7 nAChR agonists, this framework is central to the design of potent muscarinic acetylcholine receptor antagonists and melanocortin subtype-4 receptor (MC4R) agonists. nih.govnih.gov The discovery of a novel isoquinuclidine-containing MC4R agonist, for example, revealed its potential for mechanism-based reduction of food intake and augmentation of erectile activity in preclinical models. nih.gov Furthermore, replacing the proline ring in known prolyl endopeptidase (PEP) inhibitors with an azabicyclo[2.2.2]octane system has led to a new class of potent inhibitors for this enzyme. acs.org

The ability to generate diverse pharmacology from a single core structure underscores the utility of the this compound motif in mapping out structure-activity relationships and discovering molecules with novel therapeutic applications.

Compound Class/DerivativeBiological TargetPharmacological Mechanism ExploredReference
Furo[2,3-c]pyridine-5-carboxamide derivativesα7 Nicotinic Acetylcholine Receptor (nAChR)Agonism for potential treatment of cognitive deficits nih.govresearchgate.net
Isoquinuclidine derivativesMelanocortin Subtype-4 Receptor (MC4R)Selective agonism for appetite suppression and erectile activity nih.gov
4-hydroxyl(diphenyl)methyl substituted quinuclidinesMuscarinic Acetylcholine Receptors (M3)Potent and slowly reversible antagonism for bronchoprotection nih.gov
α-keto heterocyclic derivativesProlyl Endopeptidase (PEP)Potent and selective inhibition acs.org

Prospects for Stereodivergent Synthesis in Azabicyclic Chemistry

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. This is particularly true for rigid scaffolds like 1-azabicyclo[2.2.2]octane, where the spatial arrangement of substituents is fixed. For example, the α7 nAChR agonist activity of N-[(1-Azabicyclo[2.2.2]oct-3-yl)]furo[2,3-c]pyridine-5-carboxamide is specific to the (3R)-enantiomer. nih.gov

Consequently, the ability to synthesize specific stereoisomers is critical. Stereodivergent synthesis refers to methods that allow for the selective production of any possible stereoisomer of a product from a common starting material, simply by changing the reagents or reaction conditions. acs.orgbeilstein-journals.org Developing such synthetic routes for azabicyclic compounds is a significant area of current research. acs.orgrsc.org

Future progress in the stereodivergent synthesis of the 1-azabicyclo[2.2.2]octane core will be crucial for:

Efficient Pharmacological Profiling: Enabling the rapid synthesis of all possible stereoisomers of a new derivative to fully characterize its structure-activity relationship.

Optimization of Lead Compounds: Providing a direct route to the most potent and selective enantiomer of a drug candidate, which is essential for clinical development.

Creation of Novel Chemical Probes: Allowing for the design of stereochemically defined probes to investigate the precise interactions between a ligand and its biological target.

Advances in catalytic and chemoenzymatic methods are expected to provide more powerful and flexible strategies for the stereodivergent construction of complex azabicyclic scaffolds, further expanding their application in medicinal chemistry. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-azabicyclo[2.2.2]octane-4-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of an organic base (e.g., lithium diisopropylamide) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Subsequent cyclization yields ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, which can be further functionalized to the carboxamide derivative . Solvent selection (e.g., tetrahydrofuran or toluene) and reaction temperature are critical for optimizing yield and purity.

Q. How is structural characterization of this compound performed?

  • Methodological Answer : High-resolution techniques like 1^1H/13^{13}C NMR and mass spectrometry are used. For example, the InChI key (e.g., 1S/C8H15NO2/c1-11-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3) provides stereochemical details, while X-ray crystallography confirms bicyclic geometry in related compounds like quinuclidine derivatives . Purity is assessed via HPLC with UV detection at 210–254 nm.

Q. What analytical methods ensure purity and stability of the compound under varying conditions?

  • Methodological Answer : Stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC or LC-MS to monitor decomposition products. For instance, derivatives like 3-Quinuclidinol hydrochloride are analyzed for hygroscopicity and thermal stability using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Functional assays using α7nAChR-expressing cells (e.g., SH-SY5Y neuroblastoma) measure agonist activity via calcium flux or patch-clamp electrophysiology. Derivatives like PNU-282987 show EC50_{50} values in the nanomolar range, with selectivity over other nAChR subtypes confirmed through competitive binding assays . In vivo models (e.g., auditory gating in rats) validate receptor-mediated effects .

Q. What strategies address discrepancies in reported biological activities of structural analogs?

  • Methodological Answer : Meta-analysis of SAR data identifies critical substituents. For example, 3-methoxy or 4-chlorophenyl groups on the bicyclic scaffold enhance α7nAChR binding affinity, while polar groups reduce blood-brain barrier permeability . Contradictions in potency may arise from differences in assay conditions (e.g., cell type, agonist concentration), requiring standardized protocols for cross-study comparisons .

Q. How can pharmacokinetic properties of this compound be optimized for CNS targeting?

  • Methodological Answer : Prodrug strategies (e.g., esterification of the carboxamide) improve lipophilicity, as seen in anti-cholinergic derivatives like 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxypropionates . In silico modeling (e.g., LogP calculations) guides structural modifications, while in vivo PET imaging with radiolabeled analogs (e.g., 11^{11}C-PHA-543,613) quantifies brain uptake .

Q. What experimental designs resolve mechanistic contradictions in hypoxia preconditioning studies?

  • Methodological Answer : Co-administration with selective antagonists (e.g., methyllycaconitine for α7nAChR) in rodent models isolates receptor-specific effects. For example, PHA-543,613 (1.0 mg/kg, i.p.) enhances GABAergic activity in hypoxic rats, but efficacy varies with dosing schedules; controlled hypoxia chambers and blinded outcome assessments reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.